molecular formula C11H22N2O3 B3028845 Leucylvaline CAS No. 35436-83-0

Leucylvaline

Cat. No.: B3028845
CAS No.: 35436-83-0
M. Wt: 230.3 g/mol
InChI Key: MDSUKZSLOATHMH-UHFFFAOYSA-N
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Description

Leucylvaline (C₁₁H₂₂N₂O₃) is a dipeptide composed of leucine and valine residues linked via an amide bond. It is a structural analog of naturally occurring peptide hormones and has been identified as a COOH-terminal fragment in polypeptides such as secretin and vasoactive intestinal peptide (VIP), where it plays a role in hormone activity and receptor binding . Analytically, this compound is characterized by its fluorescence properties when derivatized with dansyl chloride, enabling its identification via thin-layer chromatography (TLC) . Its synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic coupling, with purity validated using HPLC and spectroscopic methods .

Structurally, this compound’s amphipathic nature—due to the hydrophobic side chains of leucine (isobutyl) and valine (isopropyl)—influences its solubility and interaction with lipid membranes. This property is critical in its biological functions, such as modulating hormone stability and enzymatic cleavage resistance .

Mechanism of Action

Target of Action

Leucylvaline, a derivative of the essential amino acid leucine, primarily targets the protein synthesis machinery in cells . The primary targets are tRNA synthetases, which are responsible for attaching leucine to its corresponding tRNA during protein synthesis . This process is crucial for the accurate translation of genetic information into proteins.

Mode of Action

This compound interacts with its targets, the tRNA synthetases, by fitting into the enzyme’s active site, where it is attached to its corresponding tRNA . This interaction is highly specific and is governed by the molecular structure of this compound. The result of this interaction is the formation of leucyl-tRNA, which is then used in the protein synthesis process .

Biochemical Pathways

This compound is involved in the protein synthesis pathway, specifically in the process of tRNA aminoacylation . This process is part of the larger pathway of gene expression, where genetic information is translated into proteins. The downstream effects of this pathway include the production of proteins that are essential for various cellular functions.

Result of Action

The primary result of this compound’s action is the production of proteins. By being incorporated into proteins during synthesis, this compound plays a role in determining the structure and function of these proteins . This can have wide-ranging effects at the molecular and cellular levels, influencing processes such as cell growth, metabolism, and response to environmental stimuli.

Action Environment

Environmental factors can influence the action of this compound, although specific studies on this topic are lacking. Generally, factors such as temperature, pH, and the presence of other molecules can affect the stability and efficacy of amino acids. For example, extreme temperatures or pH levels could potentially denature the enzymes involved in protein synthesis, thereby affecting the incorporation of this compound into proteins .

Biochemical Analysis

Biochemical Properties

Leucylvaline plays a significant role in biochemical reactions, particularly in protein metabolism. It interacts with various enzymes, such as peptidases, which catalyze the hydrolysis of peptide bonds. These interactions are crucial for the breakdown and synthesis of proteins. This compound also interacts with transport proteins that facilitate its movement across cellular membranes, ensuring its availability for metabolic processes .

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules, thereby affecting pathways such as the mTOR pathway, which is vital for cell growth and metabolism. Additionally, this compound can impact gene expression by acting as a substrate for enzymes involved in epigenetic modifications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, this compound may inhibit certain proteases, thereby regulating protein degradation. It can also influence gene expression by interacting with transcription factors and modifying their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has been observed to affect cellular functions, including alterations in metabolic activity and gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance protein synthesis and improve metabolic functions. At high doses, it may exhibit toxic effects, such as disrupting cellular homeostasis and inducing oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired physiological response without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the branched-chain amino acid metabolism. It interacts with enzymes such as branched-chain aminotransferase and branched-chain keto acid dehydrogenase, which are crucial for its catabolism and conversion into energy. These interactions can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These transporters facilitate its uptake into cells and its distribution to various cellular compartments. The localization and accumulation of this compound can affect its availability for metabolic processes and its overall physiological impact .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is often directed by targeting signals or post-translational modifications. These modifications can ensure that this compound reaches specific organelles where it can exert its biochemical effects .

Biological Activity

Leucylvaline, a dipeptide composed of leucine and valine, belongs to the family of branched-chain amino acids (BCAAs). It has garnered attention due to its potential biological activities, particularly in muscle metabolism, cardiovascular health, and cellular stress responses. This article summarizes various studies that elucidate the biological activities of this compound, including its effects on muscle protein synthesis, cardiovascular protection, and stress response modulation.

1. Muscle Protein Synthesis

Research Findings:
this compound has been shown to enhance muscle protein synthesis (MPS) significantly. A study demonstrated that ingestion of whey protein hydrolysate containing this compound led to increased rates of MPS compared to intact whey protein. The peak stimulation of MPS occurred 60 minutes post-ingestion, highlighting the importance of timing in protein supplementation for athletes and individuals engaged in resistance training .

Table 1: Effects of this compound on Muscle Protein Synthesis

Study Method Findings
Experiment 1Whey Protein HydrolysateHigher MPS at 60 min post-ingestion compared to control
Experiment 2Dose ComparisonSignificant increase in MPS with lower doses of hydrolysate containing this compound

2. Cardiovascular Protection

Case Studies:
this compound has been investigated for its cardioprotective effects. In a rat model of ischemia-reperfusion injury, both leucine and valine were administered prior to occlusion of the coronary artery. Results indicated that these amino acids significantly reduced the duration of ventricular fibrillation and ventricular tachycardia during the reperfusion phase. This suggests a protective role against arrhythmias and hypotensive effects during cardiac stress .

Table 2: Cardiovascular Effects of this compound

Amino Acid Effect on Arrhythmias Blood Pressure Change
L-LeucineReduced ventricular fibrillation duration (P<0.05)Hypotensive effect noted
L-ValineReduced ventricular fibrillation (P<0.001) and tachycardia (P<0.05)Consistently lowered blood pressure

3. Modulation of Stress Responses

Research Insights:
this compound has been identified as a bioactive peptide that can upregulate heat shock proteins (HSPs) such as HSP70 and HSP25 in skeletal muscle during exercise. A study involving male Wistar rats showed that administration of this compound enhanced the expression of these stress response proteins, which are crucial for cellular protection during metabolic stress .

Table 3: Effects on Heat Shock Proteins

Peptide HSP Upregulation Experimental Model
This compoundIncreased HSP70 and HSP25 expressionExercise-induced stress in rats

Scientific Research Applications

Nutritional Applications

Muscle Metabolism and Athletic Performance

Leucylvaline is commonly included in dietary supplements aimed at athletes and bodybuilders due to its role in muscle metabolism. Research indicates that it can help prevent muscle protein breakdown during periods of stress or trauma, making it beneficial for recovery and performance enhancement .

Table 1: Nutritional Benefits of this compound

ApplicationDescriptionReference
Muscle RecoveryPrevents breakdown of muscle proteins
Performance EnhancementSupports muscle metabolism during exercise
Dietary SupplementCommonly found in products for athletes

Biochemical Research

Protein Synthesis and Translational Fidelity

This compound plays a critical role in protein synthesis by influencing translational fidelity through its interaction with leucyl-tRNA synthetase (LeuRS). Studies have shown that LeuRS ensures accurate aminoacylation, which is vital for maintaining the integrity of protein synthesis.

Case Study: LeuRS Knockout Strain Analysis

In a study involving a knockout strain of Saccharomyces cerevisiae, researchers examined the effects of leucyl-tRNA synthetase on tRNA aminoacylation properties. This highlighted the importance of LeuRS in post-transfer editing mechanisms that enhance aminoacylation fidelity.

Metabolic Pathways

Influence on Urea Synthesis

This compound has been implicated in metabolic pathways, particularly in urea synthesis. Research indicates that L-leucine inhibits urea synthesis in rat hepatocytes, suggesting its significant role in nitrogen metabolism.

Table 2: Metabolic Implications of this compound

Metabolic PathwayEffectReference
Urea SynthesisInhibits synthesis from various nitrogen sources
Amino Acid MistranslationAffects incorporation of non-proteinogenic amino acids

Cellular Effects

Impact on Intestinal Enzyme Activities

A study conducted on goats demonstrated that the duodenal infusion of leucine affects digestive enzyme activities such as α-amylase, trypsin, and lipase. This indicates this compound's potential role in enhancing nutrient assimilation through modulation of digestive enzymes.

Therapeutic Potential

Role in Immune Response

Research has explored the use of L-leucine methyl ester to study immune cell dynamics, particularly B and T cell activation. This suggests potential therapeutic applications for this compound in immunology.

Potential Tumor Promoting Activity

Conversely, some studies have indicated that L-leucine and L-isoleucine may act as tumor promoters in certain cancer models, raising questions about their safety profiles under specific conditions.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Leucylvaline in laboratory settings?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc- or Boc-protected amino acids, with coupling agents like HBTU or DCC. Characterization requires HPLC for purity analysis, mass spectrometry (MS) for molecular weight confirmation, and NMR (1H/13C) to verify structural integrity. Ensure purity ≥95% via analytical HPLC, and report retention times alongside reference standards .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and use isotopically labeled internal standards (e.g., this compound-d8) to correct for matrix effects. Validate methods per ICH guidelines, including linearity (R² ≥0.99), recovery rates (85–115%), and limit of detection (LOD < 1 ng/mL) .

Q. How can existing literature on this compound’s physicochemical properties be systematically reviewed to identify knowledge gaps?

  • Methodological Answer : Conduct a structured review using databases like PubMed, SciFinder, and Reaxys. Filter results by publication date (last 10 years), study type (experimental vs. computational), and parameters (e.g., solubility, logP, pKa). Use tools like VOSviewer to map keyword co-occurrence networks, highlighting understudied areas such as temperature-dependent stability or solvent interactions .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Perform meta-analysis using standardized datasets (e.g., IC50 values normalized to cell viability assays like MTT). Account for variables such as cell passage number, culture conditions, and assay protocols. Use multivariate regression to identify confounding factors (e.g., serum concentration) and validate findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Q. What computational strategies are effective for modeling this compound’s interactions with target enzymes like dipeptidyl peptidase-4 (DPP-4)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities and conformational stability. Parameterize force fields (e.g., CHARMM36) for peptide bonds and validate against crystallographic data (PDB: 4A5S). Analyze hydrogen bonding networks and solvent-accessible surface areas (SASA) to explain selectivity differences .

Q. How can experimental designs be optimized to study this compound’s stability under physiological pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via UPLC-QTOF-MS and quantify using validated calibration curves. Apply Arrhenius kinetics to extrapolate shelf-life at 25°C. Compare degradation pathways (e.g., hydrolysis vs. oxidation) using radical scavengers or pH-adjusted buffers .

Q. What methodologies are suitable for investigating this compound’s role in modulating gut microbiota composition?

  • Methodological Answer : Combine in vitro fermentation models (e.g., SHIME) with 16S rRNA sequencing. Administer this compound at physiologically relevant concentrations (0.1–10 mM) and monitor short-chain fatty acid (SCFA) production via GC-MS. Correlate microbial shifts (e.g., Firmicutes/Bacteroidetes ratio) with metabolomic profiles using Spearman’s rank correlation .

Q. How can isotopic labeling techniques improve the traceability of this compound in pharmacokinetic studies?

  • Methodological Answer : Synthesize 13C/15N-labeled this compound via enzymatic incorporation in E. coli cultures. Use stable isotope-resolved metabolomics (SIRM) to track absorption/distribution in rodent models. Quantify isotopic enrichment in plasma and tissues using LC-HRMS and apply compartmental modeling (e.g., WinNonlin) to calculate pharmacokinetic parameters (t½, AUC) .

Q. What statistical approaches resolve variability in this compound’s cytotoxic effects observed across independent studies?

  • Methodological Answer : Apply random-effects meta-analysis to aggregate data, calculating weighted mean differences (WMD) and 95% confidence intervals. Assess heterogeneity via I² statistics and subgroup analysis (e.g., cancer vs. normal cells). Validate robustness with sensitivity analysis (leave-one-out method) and publication bias tests (Egger’s regression) .

Q. How can cross-disciplinary approaches (e.g., bioinformatics + synthetic chemistry) enhance this compound’s therapeutic potential?

  • Methodological Answer : Integrate cheminformatics tools (e.g., SwissADME) to predict ADME properties and toxicity. Design analogs with improved bioavailability using scaffold-hopping strategies. Validate in silico predictions with in vitro permeability assays (Caco-2 monolayers) and cytochrome P450 inhibition screening. Prioritize candidates for in vivo testing based on multi-parameter optimization (e.g., Lipinski’s rules, synthetic feasibility) .

Q. Key Methodological Considerations

  • Reproducibility : Document experimental protocols in detail, including instrument calibration data and raw datasets in supplementary materials .
  • Data Validation : Use orthogonal analytical techniques (e.g., NMR + MS) to confirm compound identity and purity .
  • Ethical Compliance : Adhere to institutional guidelines for animal/human studies and disclose conflicts of interest in acknowledgments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Leucylvaline belongs to a class of dipeptides with hydrophobic residues. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Properties of this compound and Analogous Dipeptides

Compound Residues Hydrophobicity Index* Biological Role Key Analytical Data (Colorimetric Yield, %)
This compound Leucine + Valine 3.8 Hormone fragment (VIP, secretin) 39.9%
Alanylglycine Alanine + Glycine 1.2 Metabolic intermediate 48.4%
Glycylserine Glycine + Serine -0.7 Collagen synthesis 53.3%
Leucylleucine Leucine + Leucine 4.5 Model for peptide aggregation studies N/A
Leucylasparagine Leucine + Asparagine 1.9 Hormone fragment (VIP) N/A

*Hydrophobicity index calculated using the Kyte-Doolittle scale. Higher values indicate greater hydrophobicity.

Key Findings :

  • Hydrophobicity : this compound exhibits intermediate hydrophobicity compared to leucylleucine (higher) and glycylserine (lower), influencing its membrane permeability and stability in aqueous environments .
  • Biological Specificity : Unlike alanylglycine (a metabolic intermediate), this compound is functionally specialized as a hormone fragment, with its amide form critical for receptor activation .
  • Analytical Performance : In colorimetric assays, this compound shows a lower yield (39.9%) compared to glycylserine (53.3%), likely due to steric hindrance from its branched side chains during derivatization .

Chromatographic Behavior

This compound’s separation efficiency was evaluated using ion-pair chromatography with naphthalene-2-sulfonic acid as the stationary phase. Results were compared to similar dipeptides:

Table 2: Chromatographic Retention Data

Compound Retention Parameter (k') Elution Order Loading Capacity (ng)
This compound 5.2 6th 170
Leucylleucine 4.8 5th 74
n-Hexylamine 1.9 1st 31
Triethylamine 3.1 3rd 107

Key Findings :

  • Retention : this compound’s higher retention (k' = 5.2) versus leucylleucine (k' = 4.8) correlates with its larger molecular weight and stronger hydrophobic interactions with the stationary phase .
  • Loading Capacity : The compound’s high loading capacity (170 ng) suggests utility in preparative chromatography for peptide purification .

Notes

Synthesis Challenges : SPPS of this compound may require double coupling steps to mitigate steric hindrance between leucine and valine residues .

Biological Significance : Its identification in porcine intestinal extracts highlights cross-species conservation of hormone structures .

Analytical Trade-offs : While TLC is cost-effective for identification, HPLC-MS remains the gold standard for quantifying this compound in complex matrices .

Properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSUKZSLOATHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucyl-Valine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

72121-02-9
Record name NSC524458
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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